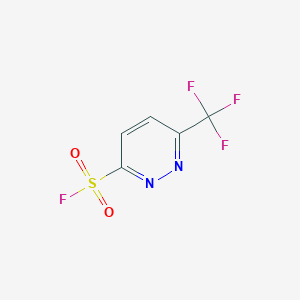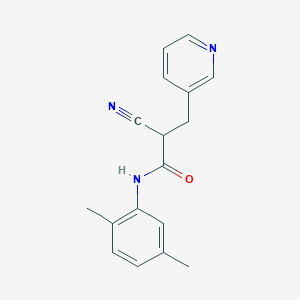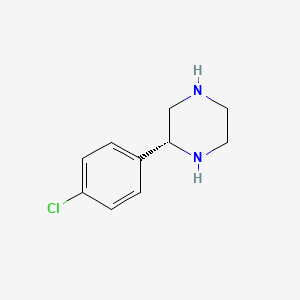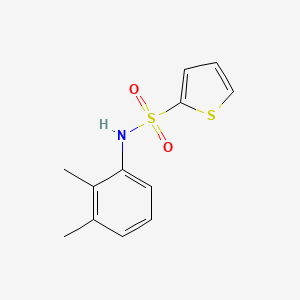![molecular formula C20H25N3OS B2603635 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 2309340-53-0](/img/structure/B2603635.png)
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TAPA and belongs to the class of adamantane derivatives.
Wirkmechanismus
The mechanism of action of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide is not well understood. However, studies have suggested that TAPA may act as an inhibitor of various enzymes and proteins involved in disease progression. For example, TAPA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, TAPA has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TAPA can inhibit the growth of cancer cells and viral infections. Additionally, TAPA has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's disease. TAPA has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide has several advantages for lab experiments. TAPA is relatively easy to synthesize, and the yield is high. Additionally, TAPA is stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations of TAPA is its low solubility in water, which may make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide. One of the potential directions is to investigate the potential of TAPA as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to understand the mechanism of action of TAPA and its potential as an enzyme and protein inhibitor. Another potential direction is to explore the use of TAPA as a building block for the synthesis of novel materials with unique properties. Finally, future studies could focus on improving the solubility of TAPA in water, which would make it more suitable for use in various experiments.
Synthesemethoden
The synthesis of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide involves the reaction of 2-methyl-5-(pyrazol-3-yl)thiophene with 1-adamantanecarboxylic acid chloride in the presence of a base. The reaction yields TAPA as a white solid with a high yield. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide has shown promising results in various scientific research applications. One of the significant applications of TAPA is in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. TAPA has also been used in material science as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-23-16(8-17(22-23)18-3-2-4-25-18)12-21-19(24)20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRVLXVGNDJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)

![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B2603559.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)





![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
